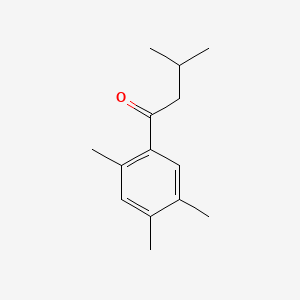
2',3,4',5'-Tetramethylbutyrophenone
Overview
Description
2',3,4',5'-Tetramethylbutyrophenone is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3,4',5'-Tetramethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3,4',5'-Tetramethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Studies : A study by Ourari et al. (2014) involved the synthesis and characterization of a tetradentate nickel(II)-Schiff base complex derived from ethylenediamine and 5′-(N-methyl-N-phenylaminomethyl)-2′-hydroxyacetophenone. This research demonstrates the utility of butyrophenone derivatives in creating coordination compounds with potential applications in electrochemistry and catalysis (Ourari et al., 2014).
Pharmaceutical Research : In the field of medicinal chemistry, butyrophenone derivatives have been explored for their potential as therapeutic agents. Dillard et al. (1987) synthesized a series of [(tetrazol-5-ylaryl)oxy]methyl]acetophenones, evaluating them as antagonists for leukotriene-induced contractions, indicating potential applications in the treatment of asthma and other respiratory conditions (Dillard et al., 1987).
Metabolic Studies : Watanabe et al. (2015) conducted a study on the metabolism of benzophenone-3, a compound structurally related to butyrophenones, by rat and human liver microsomes. The research provides insights into the metabolic pathways and potential endocrine-disrupting activities of such compounds (Watanabe et al., 2015).
Catalysis and Synthetic Chemistry : The use of butyrophenone derivatives in synthetic chemistry is exemplified by research on their role as substrates or intermediates in various chemical reactions. For instance, Kahn et al. (1991) investigated 2, 4, 5-TRIHYDROXYBUTYROPHENONE as a substrate for mushroom tyrosinase, demonstrating its potential in enzymatic studies and organic synthesis (Kahn et al., 1991).
Material Science Applications : Novel polyimide membranes incorporating carboxyl-containing polyimides synthesized from compounds like butyrophenone have been studied by Xu and Wang (2015) for applications in ethanol dehydration through pervaporation, showcasing the potential of butyrophenone derivatives in material science and engineering (Xu & Wang, 2015).
properties
IUPAC Name |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJVTBFQQOSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,4',5'-Tetramethylbutyrophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





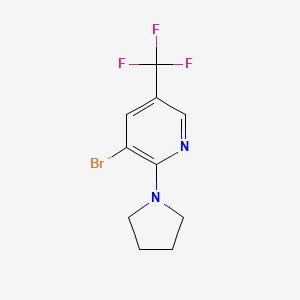
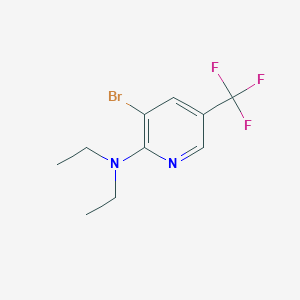

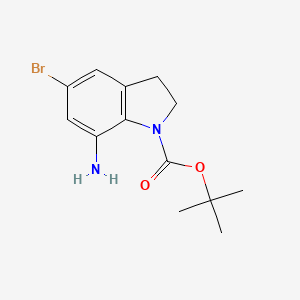
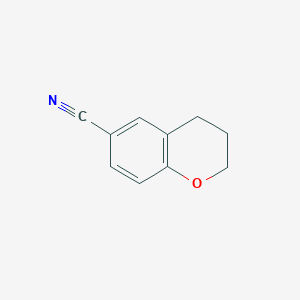
![5-acetylbenzo[d]oxazol-2(3H)-one](/img/structure/B7904997.png)
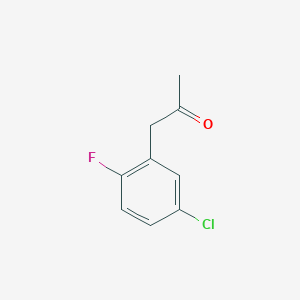
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B7905015.png)
![7-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7905043.png)

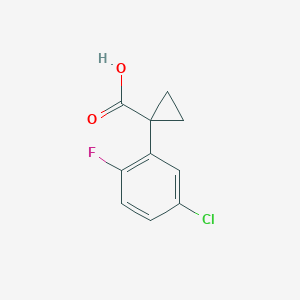
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine](/img/structure/B7905070.png)